molecular formula C16H26N2O3S B503087 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 321714-20-9

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B503087
CAS No.: 321714-20-9
M. Wt: 326.5g/mol
InChI Key: NJTZRESWTZTRPX-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound known for its ability to inhibit calcium uptake in cells. This compound has been widely used in scientific research, particularly in studies related to cellular calcium regulation and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetramethylbenzenesulfonyl chloride and 2-(morpholin-4-yl)ethanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.

    Procedure: The 2,3,5,6-tetramethylbenzenesulfonyl chloride is reacted with 2-(morpholin-4-yl)ethanamine in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Employed in studies of calcium signaling pathways and cellular calcium regulation.

    Medicine: Investigated for its potential therapeutic effects in conditions related to calcium dysregulation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism by which 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide exerts its effects is through the inhibition of calcium uptake in cells. This compound interacts with calcium channels or transporters, blocking the influx of calcium ions into the cell. This inhibition affects various cellular processes that depend on calcium signaling, including muscle contraction, neurotransmitter release, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethylbenzenesulfonamide: Lacks the morpholine group, resulting in different biological activity.

    N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the tetramethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structure, which combines the tetramethyl-substituted benzene ring with a morpholine-containing side chain. This unique structure contributes to its specific biological activity, particularly its ability to inhibit calcium uptake in cells, making it a valuable tool in scientific research.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTZRESWTZTRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321533
Record name 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321714-20-9
Record name 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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